molecular formula C14H16N2O3 B581855 4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-42-9

4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B581855
CAS No.: 1242260-42-9
M. Wt: 260.293
InChI Key: XZFFRKOBBOFNAQ-UHFFFAOYSA-N
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Description

4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-aminoquinoline with ethyl chloroformate and ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ethoxyquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s quinoline core allows it to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethoxy and carboxylate functional groups, which confer specific chemical reactivity and biological activity. These groups allow for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1242260-42-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.293

IUPAC Name

ethyl 4-amino-6-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16)

InChI Key

XZFFRKOBBOFNAQ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N

Synonyms

4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared as in Example 1a from ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (Example 13b) and ammonia as an off white solid (77%). 1H NMR (400 MHz, DMSO-d6) δ 1.31-1.40 (m, 6H), 4.15 (q, J=7.2 Hz, 2H), 4.31 (q, J=6.8 Hz, 2H), 7.34 (q, J=6.4 Hz, 1H), 7.69-7.74 (m, 2H), 8.21 (bs, 2H), 8.77 (s, 1H). MS 261 (MH+).
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Synthesis routes and methods II

Procedure details

Prepared as in Example 1a from ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (Example 13b) and ammonia as an off white solid (77%). 1H NMR (400 MHz, DMSO-d6) δ 1.31-1.40 (m, 6H), 4.15 (q, J=7.2 Hz, 2H), 4.31 (q, J=6.8 Hz, 2H), 7.34 (q, J=6.4 Hz, 1H), 7.69-7.74 (m, 2H), 8.21 (bs, 2H), 8.77 (s, 1H). MS 261 (MH+).
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